1,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one
Description
Properties
CAS No. |
90280-23-2 |
|---|---|
Molecular Formula |
C10H11N3O |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2,4-dimethyl-3-pyridin-4-yl-1H-pyrazol-5-one |
InChI |
InChI=1S/C10H11N3O/c1-7-9(13(2)12-10(7)14)8-3-5-11-6-4-8/h3-6H,1-2H3,(H,12,14) |
InChI Key |
JVEOWYSDLRZJOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(NC1=O)C)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydrazines with β-Diketones
- Starting Materials: Hydrazine derivatives and β-diketones or β-ketoesters.
- Reaction Conditions: Typically conducted under reflux in ethanol or other suitable solvents, sometimes with acid or base catalysis to promote cyclization.
- Outcome: Formation of the pyrazol-3(2H)-one core with methyl substituents introduced via the diketone precursor.
This method is classical and widely used for pyrazole synthesis, providing good yields and structural versatility.
Functionalization with Pyridin-4-yl Group
- The pyridin-4-yl substituent can be introduced via cross-coupling reactions such as Suzuki-Miyaura coupling, where a halogenated pyrazole intermediate reacts with a pyridin-4-yl boronic acid or ester.
- Alternatively, nucleophilic aromatic substitution or direct condensation methods can be employed depending on the availability of precursors.
For example, palladium-catalyzed cross-coupling reactions have been reported to efficiently attach pyridinyl groups to pyrazole rings, often under mild conditions and with good selectivity.
Microwave-Assisted Organic Synthesis (MAOS)
- Recent advances include the use of microwave irradiation to accelerate the cyclization and condensation steps.
- MAOS allows solvent-free conditions and significantly reduces reaction times while maintaining high yields.
- This method has been successfully applied to related pyrazole-pyridine derivatives, suggesting its applicability to 1,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one synthesis.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Hydrazine + β-diketone cyclization | Hydrazine monohydrate, β-diketone, reflux in ethanol | 80-90 | Formation of 1,4-dimethyl-pyrazol-3-one core |
| 2 | Halogenation (if needed) | NBS or similar halogenating agent | 70-85 | Preparation of halogenated intermediate for coupling |
| 3 | Suzuki-Miyaura coupling | Pd catalyst, pyridin-4-yl boronic acid, base, solvent | 60-75 | Introduction of pyridin-4-yl substituent |
| 4 | Purification | Flash chromatography (e.g., silica gel) | - | Isolation of pure product |
This sequence is adaptable depending on the starting materials and desired purity.
Purification Techniques
- Flash column chromatography using gradients of methanol/dichloromethane or similar solvent systems is commonly employed to purify the final compound.
- Crystallization techniques may also be used to isolate polymorphic forms, which can be important for pharmaceutical applications.
Research Findings and Optimization
- The use of microwave-assisted synthesis has been shown to improve reaction efficiency and reduce environmental impact by minimizing solvent use and reaction time.
- Palladium-catalyzed cross-coupling reactions are preferred for their high selectivity and functional group tolerance, enabling the synthesis of pyrazolyl-pyridine derivatives without the need for protecting groups.
- Optimization of reaction conditions such as temperature, catalyst loading, and solvent choice can significantly affect yields and purity.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Cyclization of hydrazines with β-diketones | Classical, straightforward | High yield, well-established | May require long reaction times |
| Palladium-catalyzed cross-coupling | Efficient pyridinyl group introduction | High selectivity, mild conditions | Requires expensive catalysts |
| Microwave-assisted synthesis | Rapid, solvent-free or minimal solvent | Short reaction times, eco-friendly | Requires specialized equipment |
| Halogenation + coupling | Enables functionalization flexibility | Versatile intermediate formation | Additional synthetic steps |
Chemical Reactions Analysis
Types of Reactions
1,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of the pyrazole or pyridine rings.
Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one with structurally related pyrazol-3-one derivatives, focusing on substituent effects, hydrogen bonding, and inferred properties.
Table 1: Structural and Functional Comparison of Pyrazol-3-one Derivatives
Key Comparative Insights
Substituent Effects on Hydrogen Bonding The pyridin-4-yl group in the target compound provides a rigid, planar nitrogen acceptor, facilitating interactions with biological targets (e.g., kinases) or polar solvents . Coumarin and tetrazolyl groups in compounds 4i and 4j introduce multiple hydrogen-bonding sites (O and N) and π-conjugated systems, likely enhancing fluorescence and metal-binding capabilities .
Thioxo groups in compound 4j increase electron-withdrawing effects, which may stabilize the pyrazol-3-one ring and alter redox behavior .
Crystallinity and Packing Behavior According to graph set analysis (), the pyridinyl group’s directional hydrogen-bonding capacity could lead to distinct crystal packing motifs compared to phenyl-substituted analogs, which rely on van der Waals interactions . For example, the 5-amino derivative’s amino group may form intermolecular N–H···O bonds, resulting in higher melting points .
Biological and Pharmacological Implications
- The pyridinyl moiety in the target compound may enhance interactions with enzymatic active sites (e.g., kinase ATP pockets) due to its resemblance to nicotinamide cofactors. Conversely, coumarin-containing analogs (4i, 4j) might exhibit anticoagulant or fluorescent properties .
Biological Activity
1,4-Dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound's structure, featuring a pyridine moiety and a pyrazole ring, suggests it may exhibit diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and enzyme inhibitory properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of 1,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one can be represented as follows:
This compound features two methyl groups at the 1 and 4 positions of the pyrazole ring and a pyridine group at the 5 position. The presence of these functional groups is hypothesized to contribute to its biological activity.
1. Antibacterial Activity
Recent studies have evaluated the antibacterial properties of various pyrazole derivatives, including 1,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one. In one study, compounds with similar structures showed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with some derivatives exhibiting IC50 values below 10 µM . While specific data on this compound's antibacterial efficacy is limited, its structural similarities suggest potential effectiveness.
2. Anticancer Activity
The anticancer properties of pyrazole derivatives have been explored extensively. In vitro studies indicate that compounds with similar frameworks can inhibit cancer cell proliferation. For instance, derivatives tested against the HCT116 colon carcinoma cell line demonstrated IC50 values ranging from 0.29 to 5 µM . The molecular docking studies suggest that these compounds bind effectively to cancer-related proteins, indicating a promising avenue for further research into the anticancer potential of 1,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one.
3. Enzyme Inhibition
Enzyme inhibition studies have highlighted the potential of pyrazole derivatives as inhibitors of acetylcholinesterase (AChE) and urease. The compound's ability to inhibit AChE could provide therapeutic benefits in treating neurodegenerative diseases like Alzheimer's . Additionally, urease inhibitors are valuable in managing conditions such as gastric ulcers. Preliminary data suggest that related compounds exhibit strong inhibition against these enzymes, with IC50 values significantly lower than standard drugs .
Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
